molecular formula C6H7NO B140910 3-Hydroxy-2-methylpyridine CAS No. 1121-25-1

3-Hydroxy-2-methylpyridine

Cat. No. B140910
CAS RN: 1121-25-1
M. Wt: 109.13 g/mol
InChI Key: AQSRRZGQRFFFGS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylpyridine is a compound that belongs to the class of organic compounds known as hydroxypyridines. These compounds contain a pyridine ring substituted with a hydroxyl group and additional alkyl or other substituents. The specific structure and properties of 3-hydroxy-2-methylpyridine make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of 3-hydroxy-2-methylpyridine derivatives has been explored in several studies. For instance, a novel reduction of 3-hydroxypyridine was performed using sodium borohydride in the presence of benzyl chloroformate, leading to intermediates that were further transformed into (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine . Another study reported the synthesis of 4-hydroxy-5-methyl-2-trifluoromethylpyridine from a related compound, 3-hydroxy-3-methyl-6-trifluoromethyl-2,3-dihydro-4H-pyran-4-one, and explored subsequent methylation reactions . Additionally, the aminomethylation of 3-hydroxy-6-methylpyridine derivatives was investigated, revealing that the reaction primarily occurs at specific positions on the pyridine ring .

Molecular Structure Analysis

The molecular structure of 3-hydroxy-2-methylpyridine and its derivatives has been extensively studied using various spectroscopic and computational methods. Density functional theory (DFT) has been employed to optimize the molecular structure and investigate the vibrational modes of the compound . These studies have provided insights into the conformational stability and the influence of substituents on the electronic properties of the molecule. The role of hydrogen bonding in stabilizing the structure has also been analyzed .

Chemical Reactions Analysis

The reactivity of 3-hydroxy-2-methylpyridine has been a subject of interest in several papers. The introduction of different substituents, such as methyl and benzyl groups, has been shown to affect the acid-base transformations and electrophilic substitution reactions of the compound . Moreover, 3-hydroxypyridine N-oxide, a related compound, has been found to react with active hydrogen compounds, leading to various tautomeric structures and cyclization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxy-2-methylpyridine derivatives have been characterized through experimental and theoretical approaches. Vibrational spectroscopy, including FT-IR and FT-Raman, has been used to study the vibrational assignments of the molecules . Natural bond orbital (NBO) analysis and molecular electrostatic potential (ESP) mapping have provided information on molecular stability, bond strength, charge density distribution, and sites of chemical reactivity . Additionally, nuclear magnetic resonance (NMR) chemical shifts have been computed and compared with experimental data to further understand the compound's properties .

Scientific Research Applications

Metabolism Studies

  • 3-Hydroxy-2-methylpyridine and related compounds have been studied for their metabolic pathways. Research has shown that 2-amino-3-methylpyridine and its derivatives undergo various metabolic transformations in different species, such as the formation of 2-amino-3-methylpyridine-N-oxide, 2-amino-3-hydroxymethylpyridine, and 2-amino-5-hydroxy-3-methylpyridine in rat and rabbit hepatic preparations (Altuntas et al., 1997).

Structural and Spectroscopic Analysis

  • The molecular structure, vibrational modes, and the role of hydrogen bonds in the stability of 3-Hydroxy-2-methylpyridine derivatives have been examined through quantum chemical calculations and spectroscopic analyses. This research aids in understanding the compound's chemical reactivity and potential applications (Kucharska et al., 2010).

Retinoprotective Effects

  • In the field of pharmacology, derivatives of 3-Hydroxy-2-methylpyridine have been evaluated for their retinoprotective effects. For example, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has shown promise in improving retinal microcirculation and resistance to ischemia in rat models, indicating potential therapeutic applications (Peresypkina et al., 2020).

Chemical Stability and Electronic Structure

  • Studies have also focused on the electronic properties and stability of 3-Hydroxy-2-methylpyridine derivatives, using techniques like NMR spectroscopy and natural bond orbital analysis. These investigations provide insights into the electronic structure and chemical behavior of these compounds (Vögeli & Philipsborn, 1973).

Complex Formation and Environmental Applications

  • Research has shown that 3-Hydroxy-2-methylpyridine derivatives can form stable complexes with metals such as iron (Fe) and lead (Pb), indicating potential applications in areas like environmental chemistry and wastewater treatment (Katoh et al., 2006).

Future Directions

Pyridine, the core structure of 3-Hydroxy-2-methylpyridine, is a precious source of clinically useful agents in the field of medicinal chemistry research . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

2-methylpyridin-3-ol
Source PubChem
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InChI

InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSRRZGQRFFFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40149907
Record name 2-Methylpyridin-3-ol
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Molecular Weight

109.13 g/mol
Source PubChem
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Product Name

3-Hydroxy-2-methylpyridine

CAS RN

1121-25-1
Record name 3-Hydroxy-2-methylpyridine
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Record name 2-Methylpyridin-3-ol
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Record name 3-Hydroxy-2-methylpyridine
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Synthesis routes and methods

Procedure details

Potassium carbonate (10.22 g, 74 mmol) was added to a mixture of 4,6-dichloro-pyrimidine-5-carbaldehyde (Intermediate 16; 5.0 g, 28.3 mmol) and 3-hydroxy-2-methylpyridine (Aldrich Chemical Company, Inc., Milwaukee, Wis., USA 3.66 g, 33.5 mmol) in anhydrous dimethylformamide (100 mL). The mixture was stirred at room temperature. The mixture was cooled to 0° C. and water (100 mL) was slowly added. The temperature rose to 18° C. during the addition. The mixture was recooled to 0° C. and stored in the freezer overnight. The precipitate was filtered off. LC-MS indicated that this was the result of the addition of two 3-hydroxy-2-methylpyridine moieties to the pyrimidine. The mother liquor was extracted with ethyl acetate and the extract was concentrated and purified using a Supelco 100 g column, eluting with 0-5% methanol/dichloromethane. Fractions containing the desired product were pooled, concentrated, and held under vacuum to give 4-chloro-6-(2-methyl-pyridin-3-yloxy)-pyrimidine-5-carbaldehyde (521 mg, 7%) as a solid. 1H NMR (300 MHz, DMSO-d6) δ 2.32 (s, 3H), 7.36 (dd, 1H, J=4.8, 8.2 Hz), 7.66 (dd, 1H, J=1.2, 8.2 Hz), 7.8.41 (dd, 1H, J=1.5, 4.8 Hz), 8.72 (s, 1H).
Quantity
10.22 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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